molecular formula C12H11NO2 B151891 4-(Benzyloxy)pyridine N-oxide CAS No. 2683-66-1

4-(Benzyloxy)pyridine N-oxide

Cat. No.: B151891
CAS No.: 2683-66-1
M. Wt: 201.22 g/mol
InChI Key: SUSQPKJQYWTFPU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-(Benzyloxy)pyridine N-oxide is a 4-substituted pyridine-1-oxide

Mode of Action

The compound undergoes hydrogenation over palladium to afford pyridine . This suggests that its mode of action might involve a reduction process where it loses its oxide group.

Biochemical Pathways

The compound participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines . These are important classes of compounds in medicinal chemistry, suggesting that this compound might be involved in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)pyridine N-oxide can be synthesized through the oxidation of 4-(benzyloxy)pyridine. The oxidation process typically involves the use of peracids such as peracetic acid or perbenzoic acid . Another method involves the use of a urea-hydrogen peroxide complex or sodium perborate as the oxidizing agent .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the reaction of 4-benzyloxy-pyridine with acetic anhydride in the presence of dimethylformamide (DMF). The reaction is carried out under reflux conditions, followed by distillation and purification steps to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Benzyloxy)pyridine N-oxide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Benzyloxy)pyridine N-oxide is unique due to its benzyloxy substitution, which imparts distinct reactivity and selectivity in synthetic applications. This makes it a valuable compound in the stereoselective synthesis of complex heterocycles .

Properties

IUPAC Name

1-oxido-4-phenylmethoxypyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSQPKJQYWTFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=[N+](C=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304350
Record name 4-(Benzyloxy)pyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2683-66-1
Record name 2683-66-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Benzyloxy)pyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)pyridine N-oxide
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Synthesis routes and methods

Procedure details

To a DMF suspension (200 mL) of sodium hydride (60% oilyness, 7.50 g, 0.188 mmol), benzyl alcohol (20.3 mL) was added under cooling with ice, and stirred for an hour at room temperature. Then 4-nitropyridine 1-oxide (25.5 g, 182 mmols) was added little by little under stirring, followed by an hour's stirring at room temperature. The solvent was concentrated under reduced pressure and chloroform (1 L) was added to the resulting residue. The insoluble matter was filtered using Celite (100 g). The filtrate was concentrated and to which acetone was added to provide the title compound (24.8 g, 69%).
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
20.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(Benzyloxy)pyridine N-oxide in the synthesis of the luminescent thermometers described in the paper?

A1: this compound (benpyo) acts as a bulky, red-emissive linker in the construction of the three-dimensional (3D) polycyanidometallate-based materials. [] It coordinates to the metal centers, influencing the overall structure and properties of the resulting frameworks. Specifically, the presence of benpyo contributes to the luminescence properties of the materials, enabling their potential use as temperature sensors.

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